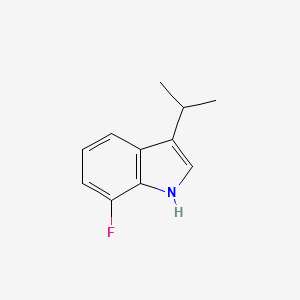

7-Fluoro-3-isopropyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBPCUMZFSFKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 3 Isopropyl 1h Indole and Analogues

Strategic Approaches to Fluorinated Indole (B1671886) Core Synthesis

The construction of the 7-fluoroindole (B1333265) core is the foundational step in the synthesis of the target compound. This requires methods that can selectively introduce a fluorine atom at the C7 position of the indole ring, a task complicated by the intrinsic reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position.

Regioselective Fluorination Techniques at the 7-Position

Direct C-H functionalization at the C7 position of the indole ring is challenging due to the higher nucleophilicity of the pyrrole (B145914) ring, especially the C3 position. rsc.org To overcome this, strategies involving directing groups (DGs) attached to the indole nitrogen (N1) have been developed. These directing groups can chelate to a metal catalyst, bringing it into proximity with the C7-H bond and enabling site-selective functionalization.

While direct C7 fluorination remains a specialized area, the principles established for other C7 functionalizations are applicable. For instance, rhodium-catalyzed methods using an N-pivaloyl directing group have proven effective for the C7-alkenylation and C7-alkylation of indoles. nih.gov This approach ensures high regioselectivity by forming a stable five-membered rhodacycle intermediate, which then reacts with a coupling partner. Adapting this methodology for fluorination would involve using an electrophilic fluorine source in conjunction with a transition-metal catalyst capable of facilitating the C-H activation and C-F bond formation cycle.

Key aspects of directing group-assisted C7 functionalization include:

Choice of Directing Group: Bulky and electronically suitable groups like pivaloyl or diisopropylcarbamoyl are often employed. nih.govnih.gov These can be installed on the indole nitrogen and later removed if necessary.

Catalyst System: Transition metals such as rhodium and palladium are commonly used to catalyze the C-H activation step. rsc.orgnih.gov

Fluorinating Agent: An appropriate electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), would be required to deliver the fluorine atom to the activated C7 position. rsc.orgresearchgate.net

| Table 1: Comparison of Regioselective C7-Functionalization Strategies | |||

|---|---|---|---|

| Strategy | Directing Group | Catalyst | Key Features |

| Rhodium-Catalyzed Olefination | N-Pivaloyl | [RhCpCl2]2 | High regioselectivity for C7; compatible with acrylates and styrenes. nih.gov |

| Rhodium-Catalyzed Olefination | N,N-diisopropylcarbamoyl | [RhCpCl2]2 | Effective for C7-olefination of indazoles, a related heterocycle. nih.gov |

| Palladium-Catalyzed Arylation | N-P(O)tBu2 | Pd(OAc)2 | Directs arylation to the C7 position with high selectivity. rsc.org |

Synthesis of Key 7-Fluoroindole Intermediates and Precursors

An alternative and more established approach to obtaining the 7-fluoroindole core is to construct the indole ring from a precursor that already contains the fluorine atom in the desired position. Classic indole syntheses are well-suited for this purpose.

Fischer Indole Synthesis : This is one of the most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. alfa-chemistry.comwikipedia.org To synthesize 7-fluoroindole, one would start with (2-fluorophenyl)hydrazine, which is then condensed with a suitable ketone or aldehyde (e.g., pyruvate for subsequent functionalization at C2/C3 or acetone). The resulting (2-fluorophenyl)hydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, ZnCl₂) to induce cyclization and form the 7-fluoroindole ring. wikipedia.orgresearchgate.net The regiochemical outcome is predictable based on the structure of the starting hydrazine.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. drugfuture.comwikipedia.org For the synthesis of a 7-fluoroindole derivative, 2-fluoroaniline would be reacted with an appropriate α-bromoketone. While historically plagued by harsh conditions, modern modifications using microwave irradiation or alternative catalysts like lithium bromide have improved its utility. wikipedia.orgchemeurope.com

| Table 2: Classical Syntheses for 7-Fluoroindole Precursors | |||

|---|---|---|---|

| Method | Key Precursors | Typical Conditions | Advantages/Disadvantages |

| Fischer Indole Synthesis | (2-Fluorophenyl)hydrazine, Ketone/Aldehyde | Brønsted or Lewis acid (e.g., PPA, ZnCl₂), heat. wikipedia.org | Reliable, predictable regiochemistry; can require harsh conditions. alfa-chemistry.comwikipedia.org |

| Bischler-Möhlau Synthesis | 2-Fluoroaniline, α-Bromoketone | Heat, excess aniline; modern variants use microwave or LiBr. wikipedia.orgchemeurope.com | Direct; traditionally low yields and harsh conditions. wikipedia.org |

Introduction of the Isopropyl Moiety onto the Indole Ring System

Methodologies for C3-Alkylation with Isopropyl Groups

The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. Several methods can be employed for C3-isopropylation.

Friedel-Crafts Alkylation : The classical Friedel-Crafts reaction can be used to introduce the isopropyl group. wikipedia.org This typically involves reacting 7-fluoroindole with an isopropyl halide (e.g., 2-bromopropane) or isopropanol in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). nih.gov However, this reaction can be complicated by polyalkylation and rearrangement of the alkyl group, although this is not a concern for the isopropyl cation. Modern variations use milder catalysts or solvent systems, such as fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote the reaction without an additional catalyst. rsc.orgmdpi.com

Alkylation with Alcohols (Borrowing Hydrogen) : A greener approach involves the direct alkylation of indoles with alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses a transition metal catalyst (e.g., based on ruthenium or iridium) to temporarily oxidize the alcohol (isopropanol) to a ketone (acetone). researchgate.net The indole then undergoes a condensation reaction with the in-situ generated acetone, and the resulting intermediate is reduced by the catalyst using the hydrogen "borrowed" from the alcohol, affording the C3-alkylated product.

Grignard Reagent Addition to Activated Indoles : For less reactive systems or to achieve different selectivity, an alternative strategy involves activating the indole. For example, N-arenesulfonyl indoles can react with Grignard reagents, such as isopropylmagnesium bromide. rsc.org The sulfonyl group activates the indole towards nucleophilic attack, generating an intermediate that, upon reaction with the Grignard reagent and subsequent workup, yields the C3-isopropyl indole. rsc.org

Strategies for N1-Alkylation with Isopropyl Groups and its Influence on Indole Reactivity

Alkylation at the N1 position is also a key transformation. The choice between N- and C-alkylation is often a delicate balance controlled by reaction conditions.

Conditions for N-Alkylation : N-alkylation is typically favored by using a strong base to deprotonate the indole N-H, forming the indolate anion, which is then reacted with an alkylating agent like isopropyl bromide. Common bases include sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like DMF or THF. nih.gov The use of phase-transfer catalysts can also facilitate N-alkylation under basic conditions. mdpi.com

Influence on Indole Reactivity : The presence of an alkyl group, such as isopropyl, on the indole nitrogen has a significant electronic and steric impact on the ring's reactivity.

Electronic Effect : The N-isopropyl group is electron-donating, which slightly increases the electron density of the indole ring system. This can enhance the nucleophilicity of the C3 position, making it more susceptible to electrophilic attack.

Steric Effect : The N-isopropyl group can sterically hinder access to the N1 position and, to a lesser extent, the C2 and C7 positions. This steric hindrance can further promote reactions at the more accessible C3 position.

Control of Selectivity : In some catalytic systems, the N-alkyl group can act as a directing group or influence the regioselectivity of subsequent functionalizations. Conversely, the inherent preference for C3 alkylation often needs to be suppressed to achieve N-alkylation, a challenge that can sometimes be overcome by using specific catalysts or protecting group strategies. nih.govnih.gov

| Table 3: Selected Methodologies for Isopropylation of the Indole Ring | |||

|---|---|---|---|

| Position | Method | Reagents & Conditions | Key Characteristics |

| C3 | Friedel-Crafts Alkylation | Isopropanol or Isopropyl Halide, Lewis Acid (e.g., AlCl₃). mdpi.com | Direct but can lead to side products; milder variants exist. rsc.org |

| C3 | Borrowing Hydrogen | Isopropanol, Transition Metal Catalyst (e.g., Ru, Ir). researchgate.net | Atom-economical, green; forms water as the main byproduct. |

| N1 | Base-Mediated Alkylation | Isopropyl Halide, Strong Base (e.g., NaH, KOtBu) in DMF/THF. nih.gov | Classic and effective method for N-functionalization. |

| N1 | Catalytic Alkylation | Various catalysts (e.g., Zinc-ProPhenol) and alkylating agents. nih.gov | Can provide high enantioselectivity for chiral products. nih.govnih.gov |

Exploration of Multi-Component Reactions and Cascade Processes in Indole Construction

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Multi-component reactions (MCRs) and cascade processes are powerful tools that align with these principles, allowing for the construction of complex molecules like substituted indoles in a single pot from simple starting materials. nih.govrsc.orgmdpi.com

Multi-Component Reactions (MCRs) : MCRs involve combining three or more reactants in a single operation to form a product that contains portions of all starting materials. For the synthesis of 7-fluoro-3-isopropyl-1H-indole analogues, an MCR could be designed to assemble the indole core and introduce substituents simultaneously. For example, a modified Fischer indole synthesis could be performed in a one-pot, three-component fashion, where an aryl hydrazine, a ketone, and an alkylating agent are combined to form a 1,2,3-trisubstituted indole directly. rsc.org Such strategies significantly reduce the number of synthetic steps and purification procedures.

Cascade (Domino) Reactions : Cascade reactions involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net A cascade approach to this compound could begin with a precursor that undergoes an initial cyclization to form the indole ring, which then triggers a subsequent, intramolecular or intermolecular, functionalization event. For instance, a cascade arylation/cyclization reaction has been developed to synthesize complex pyrroloindolines from simple indole acetamides and 3-substituted indoles under metal-free conditions, showcasing the power of cascade strategies to build fused and complex indole systems. rsc.org

The application of these advanced strategies to fluorinated indoles offers a promising avenue for the efficient and diversity-oriented synthesis of complex targets. rsc.org By carefully selecting the starting materials and reaction conditions, it is possible to construct the desired this compound scaffold with high efficiency and control.

Integration of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its analogues has increasingly focused on the integration of green chemistry principles to minimize environmental impact and enhance sustainability. This involves the use of safer solvents, renewable materials, and energy-efficient processes. Key areas of advancement include the application of solvent-free conditions, alternative reaction media, and innovative catalytic systems.

Application of Solvent-Free Conditions and Alternative Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. To address this, researchers are exploring solvent-free reactions and the use of environmentally benign alternative media for the synthesis of fluorinated indoles.

Solvent-Free Synthesis:

Solvent-free or solid-state reactions represent a significant advancement in green chemistry. These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. The Bischler indole synthesis, a classical method for preparing 2-arylindoles, has been successfully adapted to solvent-free conditions. organic-chemistry.orgsciforum.net In a typical procedure, anilines and phenacyl bromides are reacted in the solid state, with microwave irradiation promoting the cyclization to form the indole core. organic-chemistry.orgsciforum.net This approach eliminates the need for conventional heating and toxic solvents, making it an attractive green alternative. organic-chemistry.org

Another solvent-free approach involves the use of solid-supported catalysts. For instance, the Friedel–Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes (BIMs) has been effectively carried out under solvent-free conditions using various solid acid catalysts. nih.gov

Alternative Reaction Media:

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully employed for the synthesis of 5,7-diarylindoles in water. rsc.org This method utilizes a palladium catalyst and avoids the need for N-protecting groups, offering a green and convenient strategy for arylating the benzenoid ring of indoles. rsc.org

Ionic liquids and deep eutectic solvents (DESs) are also emerging as promising alternative reaction media. Their low volatility, thermal stability, and tunable properties make them suitable for a variety of organic transformations, including indole synthesis.

Table 1: Comparison of Reaction Conditions for Indole Synthesis

| Method | Solvent | Energy Source | Key Advantages |

| Conventional Bischler Synthesis | Organic Solvents (e.g., Dioxane) | Conventional Heating | Well-established method |

| Microwave-Assisted Solvent-Free Bischler Synthesis | None | Microwave Irradiation | Faster reaction, higher yields, no solvent waste organic-chemistry.org |

| Suzuki-Miyaura Coupling | Water | Conventional Heating | Use of green solvent, no protecting groups needed rsc.org |

Utilization of Catalytic Systems (e.g., Nanoparticle-Mediated, Photocatalysis)

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Recent advancements have focused on the development of novel catalytic systems, including nanoparticle-mediated catalysis and photocatalysis, for the synthesis of indoles and their derivatives.

Nanoparticle-Mediated Catalysis:

Nanoparticles, owing to their high surface-area-to-volume ratio and unique electronic properties, often exhibit superior catalytic activity compared to their bulk counterparts. Magnetic nanoparticles (MNPs) have gained significant attention as catalysts due to their ease of separation and recyclability. researchgate.net For instance, magnetic nanoparticle-supported catalysts have been successfully used in the synthesis of various indole derivatives, demonstrating high efficiency and the ability to be reused multiple times without a significant loss of activity. researchgate.net Palladium nanoparticles have also been utilized for the intramolecular Heck cyclization to produce indoles. rsc.org

The use of titanium dioxide (TiO2) nanoparticles has been reported for the synthesis of bis(indolyl)methanes under solvent-free conditions, highlighting the potential of non-toxic and reusable nanocatalysts in green synthesis. nih.gov

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.govresearchgate.net This methodology utilizes light as a clean and renewable energy source to drive chemical reactions, often under mild conditions. The synthesis of indoles from styryl aryl azides inside living mammalian cells has been demonstrated using visible-light photocatalysis, showcasing the potential of this technology in biological settings. nih.gov Photocatalytic radical cascade cyclizations have also been developed for the efficient construction of complex polycyclic indole structures. researchgate.net These reactions proceed through radical intermediates generated via single-electron transfer processes initiated by a photocatalyst upon light absorption.

Table 2: Examples of Catalytic Systems in Indole Synthesis

| Catalytic System | Reaction Type | Key Features |

| Magnetic Nanoparticles (MNPs) | Various Indole Syntheses | Recyclable, high efficiency researchgate.net |

| Palladium Nanoparticles | Intramolecular Heck Cyclization | High catalytic activity rsc.org |

| Visible-Light Photocatalysis | Cyclization of Styryl Aryl Azides | Use of renewable energy, mild conditions nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Fluorinated Indoles

Electrophilic aromatic substitution (EAS) is the hallmark reaction of the electron-rich indole (B1671886) ring. The preferred site of attack is typically the C3 position, as the resulting cationic intermediate (the Wheland intermediate) can be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.ukpearson.com However, in 7-Fluoro-3-isopropyl-1H-indole, the C3 position is blocked by the isopropyl group. This forces electrophilic attack to occur at other positions on the indole nucleus.

The regioselectivity is therefore governed by a combination of factors:

The Pyrrole (B145914) Nitrogen : The nitrogen atom strongly activates the pyrrole ring, directing electrophiles primarily to C3 (blocked) and secondarily to C2.

The 3-Isopropyl Group : This alkyl group is weakly electron-donating via induction, slightly activating the pyrrole ring. Its significant steric bulk, however, hinders attack at the adjacent C2 and C4 positions. nih.gov

The 7-Fluoro Group : Fluorine exerts a dual electronic effect. It is strongly electron-withdrawing via the inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. Conversely, it is a weak electron-donating group via resonance (+R), directing incoming electrophiles to the ortho (C6) and para (C4) positions. chemistrytalk.orglibretexts.org

Considering these competing effects, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. Attack at C5 is generally disfavored due to the directing effects of both the nitrogen and the fluorine atom. The precise outcome will depend on the nature of the electrophile and the reaction conditions. For instance, smaller electrophiles might favor the electronically accessible C2 position, while bulkier electrophiles may be directed to the less hindered C6 position. Under strongly acidic conditions which could lead to protonation at C3, attack at C5 might become a possibility, though this is less common for 3-substituted indoles. beilstein-journals.org

| Position | Activating/Directing Factors | Deactivating/Hindering Factors | Predicted Reactivity |

|---|---|---|---|

| C2 | Secondary activation by pyrrole N | Steric hindrance from 3-isopropyl group | Possible for small electrophiles |

| C4 | para-directing by 7-fluoro group | Steric hindrance from 3-isopropyl group; Deactivation by 7-fluoro group | Less likely due to steric clash and deactivation |

| C6 | ortho-directing by 7-fluoro group | Deactivation by 7-fluoro group | Likely, especially for bulkier electrophiles |

Nucleophilic Reactivity of the Indole Nitrogen and Ring System

Unlike typical amines, the indole nitrogen is not significantly basic or nucleophilic. Its lone pair of electrons is delocalized as part of the 10-π aromatic system, making them less available for protonation or reaction with electrophiles. masterorganicchemistry.com Consequently, reactions at the N1 position generally require a strong base to first deprotonate the N-H group, forming the highly nucleophilic indolyl anion. This anion can then readily undergo reactions like alkylation or acylation.

The indole ring itself is electron-rich and thus generally unreactive towards nucleophiles. Nucleophilic aromatic substitution on the benzene portion of the molecule is possible but typically requires harsh conditions and the presence of strong electron-withdrawing groups. The 7-fluoro substituent, while deactivating, is not as potent as a nitro group, making nucleophilic substitution at the C7 position a challenging transformation.

Steric and Electronic Effects of Fluoro and Isopropyl Substituents on Reaction Profiles

The reactivity of this compound is a direct consequence of the steric and electronic properties of its substituents.

Steric Effects : The isopropyl group at C3 is sterically demanding. This bulk effectively shields the C2 and C4 positions from the approach of reagents, a phenomenon known as steric hindrance. rsc.org This effect can be a dominant factor in determining regioselectivity, often overriding subtle electronic preferences and directing reactions to the more accessible C6 position.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on EAS |

|---|---|---|---|---|

| -F | C7 | Strong -I (deactivating), Weak +R (ortho, para-directing) | Minimal | Slows reaction rate; directs to C4 and C6 |

| -CH(CH₃)₂ | C3 | Weak +I (activating) | Significant | Blocks C3; hinders attack at C2 and C4 |

Investigations into Reaction Kinetics and Thermodynamic Parameters

The reaction will proceed through a cationic Wheland intermediate, and the stability of this intermediate determines the activation energy of the rate-determining step.

Kinetic Control : At lower temperatures, the reaction product distribution is governed by the relative rates of attack at the different positions. The position that forms the most stable transition state fastest will yield the major product. Computational studies on indole suggest that N-substitution can sometimes have the lowest activation barrier (kinetic product), even if it is thermodynamically less stable. ic.ac.uk For C-substitution, the C6 position might be the kinetically favored product due to a balance of electronic direction and lower steric hindrance.

Thermodynamic Control : At higher temperatures or under equilibrating conditions, the product distribution will reflect the relative thermodynamic stabilities of the final products. The most stable isomer will be the major product. Without experimental data, it is difficult to definitively predict the most stable substituted isomer, as it would depend on minimizing steric strain and optimizing electronic interactions.

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms where experimental data is scarce. niscpr.res.in Methods like Density Functional Theory (DFT) can be used to model the reactivity of this compound. researchgate.net

To predict the regioselectivity of an electrophilic substitution reaction, computational chemists can calculate the structures and energies of the transition states for attack at each possible position (C2, C4, C6). The reaction pathway with the lowest activation energy (ΔG‡) corresponds to the kinetically favored product.

An intrinsic reaction coordinate (IRC) calculation can then be performed to map the entire reaction pathway from reactants, through the transition state, to the Wheland intermediate. This confirms that the located transition state correctly connects the desired reactant and intermediate states. Such analyses would provide quantitative insight into the steric hindrance posed by the isopropyl group and the electronic deactivation by the fluoro group. ic.ac.ukrogue-scholar.org

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its geometric parameters (e.g., bond lengths and angles). libretexts.orgyoutube.com For a chemical reaction, a two-dimensional slice of this surface is often visualized as a reaction coordinate diagram. researchgate.netresearchgate.net

For the electrophilic substitution of this compound, a calculated PES would show:

The relative energy of the reactants.

The activation energy barriers corresponding to the transition states for attack at C2, C4, and C6.

The relative energies of the corresponding Wheland intermediates.

The energy of the final products after deprotonation.

By comparing the energy profiles for the different pathways on the PES, one can visualize why one reaction outcome is favored over another. For example, the PES would likely show a significantly higher energy barrier for attack at the sterically congested C4 position compared to the more accessible C6 position, providing a quantitative rationale for the predicted regioselectivity. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, providing detailed insights into the electronic environment of each nucleus and the connectivity between atoms.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of the individual atoms within the 7-Fluoro-3-isopropyl-1H-indole molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the protons of the isopropyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the indole nitrogen. Coupling constants (J) between adjacent protons provide information on their spatial relationships. For instance, the protons on the fluorinated benzene (B151609) ring will exhibit characteristic splitting patterns due to both H-H and H-F couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The carbon directly attached to the fluorine atom (C-7) is expected to show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated organic compounds. The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent. The signals for the isopropyl group carbons will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. biophysics.org The spectrum for this compound would display a single resonance, and its chemical shift would be indicative of the electronic environment around the C-F bond. Any interactions with nearby protons would result in fine splitting of this signal, providing further structural information.

A summary of anticipated chemical shifts for this compound, based on data from similar fluorinated indole structures, is presented in the interactive table below. rsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~8.0 - 8.5 (broad s) | - |

| C-2-H | ~7.0 - 7.2 (d) | ~120 - 125 |

| C-4-H | ~7.3 - 7.5 (dd) | ~120 - 123 |

| C-5-H | ~6.8 - 7.0 (t) | ~115 - 118 |

| C-6-H | ~6.9 - 7.1 (dd) | ~110 - 113 |

| Isopropyl CH | ~3.0 - 3.3 (septet) | ~25 - 30 |

| Isopropyl CH₃ | ~1.3 - 1.5 (d) | ~22 - 24 |

| C-3 | - | ~125 - 130 |

| C-3a | - | ~128 - 132 |

| C-7 | - | ~148 - 152 (¹JCF ≈ 240-250 Hz) |

| C-7a | - | ~135 - 138 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, septet = septet.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between the aromatic protons on the benzene ring (H-4, H-5, H-6) and between the methine and methyl protons of the isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. columbia.eduhmdb.ca This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the isopropyl methine proton and the C-2 and C-3 carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is useful for determining the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could reveal through-space interactions between the isopropyl group protons and the proton at the C-4 position of the indole ring.

The chemical shift of the fluorine atom is highly sensitive to its local electronic and steric environment. biophysics.org This sensitivity makes ¹⁹F NMR an excellent probe for studying molecular interactions. Changes in the ¹⁹F chemical shift can indicate the binding of the molecule to a receptor, changes in solvent polarity, or conformational changes that alter the position of the fluorine atom relative to other parts of the molecule. nih.gov The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals even in complex mixtures. dal.caresearcher.life

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice.

A successful crystallographic analysis of this compound would yield a wealth of precise structural data. This includes the exact bond lengths of all covalent bonds (e.g., C-F, C-N, C-C), the angles between these bonds, and the dihedral angles that define the molecule's conformation. For instance, the planarity of the indole ring system and the orientation of the isopropyl group relative to the ring could be determined with high accuracy. While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as those containing a 3-(4-fluorophenyl)-1-isopropyl-1H-indole moiety, can provide expected ranges for these parameters. nih.gov

Below is a hypothetical interactive table of selected bond lengths and angles for this compound, based on typical values for similar molecular fragments.

| Bond/Angle | Expected Value |

| C(7)-F(1) Bond Length | 1.34 - 1.37 Å |

| N(1)-C(2) Bond Length | 1.37 - 1.40 Å |

| C(3)-C(8) Bond Length | 1.50 - 1.53 Å |

| C(2)-N(1)-C(7a) Angle | 108 - 110° |

| F(1)-C(7)-C(6) Angle | 118 - 120° |

| C(4)-C(3a)-C(7a) Angle | 135 - 138° |

| C(2)-C(3)-C(8) Angle | 125 - 128° |

Note: These values are estimations based on known structures and may differ in an actual experimental determination.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the N-H group is a potential hydrogen bond donor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions, such as halogen bonding and π-stacking interactions involving the indole ring system. dntb.gov.uanih.gov A detailed analysis of the crystal packing would provide insights into the forces that stabilize the solid-state structure and can influence physical properties such as melting point and solubility.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound (molecular formula C₁₁H₁₂FN), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its elemental composition.

Expected Data:

Exact Mass: The theoretical monoisotopic mass of C₁₁H₁₂FN is 177.0954 u. An experimental HRMS measurement would be expected to align with this value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule. The analysis of these fragments provides valuable structural information. While no specific experimental fragmentation data for this compound is available, general fragmentation patterns for substituted indoles can be hypothesized. Common fragmentation pathways for indoles often involve the cleavage of substituents from the indole core. For this compound, the loss of the isopropyl group or rearrangements involving the indole ring would be anticipated.

A typical data table for HRMS analysis would include the following:

| Theoretical m/z | Measured m/z | Mass Difference (ppm) | Proposed Fragment | Molecular Formula |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Without experimental data, a detailed analysis of the fragmentation pattern remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational structure. The vibrational modes of this compound would be influenced by the indole ring, the C-F bond, the isopropyl group, and the N-H bond.

Expected Spectral Features:

N-H Stretch: A characteristic stretching vibration for the N-H bond in the indole ring is expected in the region of 3400-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the benzene portion of the indole ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring would be found in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the indole ring would likely appear in the 1200-1350 cm⁻¹ region.

A summary of expected vibrational frequencies would be presented in a table like the one below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

| Aliphatic C-H | Stretch | Data not available |

| C=C | Stretch | Data not available |

| C-F | Stretch | Data not available |

| C-N | Stretch | Data not available |

The absence of experimentally recorded FT-IR and Raman spectra for this compound in the searched literature and databases prevents a detailed and accurate conformational analysis based on these techniques. While theoretical calculations could provide predicted spectra, they would require experimental verification for confirmation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of 7-Fluoro-3-isopropyl-1H-indole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, electronic properties, and vibrational modes of molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can predict its most stable three-dimensional conformation by minimizing the total energy. nih.govresearchgate.netnih.gov

Geometry optimization reveals precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These structural parameters are fundamental to understanding its physical and chemical behavior.

Furthermore, DFT is used to calculate vibrational frequencies. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or twisting motions of the atoms, which aids in the interpretation of experimental spectroscopic data. researchgate.net

| Parameter | Description | Typical Application for this compound |

| Geometry Optimization | A process to find the minimum energy arrangement of atoms in a molecule. | Determines the most stable 3D structure, including the orientation of the isopropyl group relative to the indole (B1671886) ring. |

| Electronic Structure | The arrangement of electrons in atomic or molecular orbitals. | Provides insights into bonding, charge distribution, and molecular orbitals (HOMO/LUMO). |

| Vibrational Frequencies | Frequencies at which the molecule's atoms vibrate. | Predicts the molecule's IR and Raman spectra, allowing for comparison with experimental results for structural confirmation. researchgate.net |

This table is interactive. Users can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

| Orbital | Role in Chemical Reactions | Implication for Reactivity |

| HOMO | Electron Donor (Nucleophile) | Higher energy indicates greater reactivity as a nucleophile. |

| LUMO | Electron Acceptor (Electrophile) | Lower energy indicates greater reactivity as an electrophile. wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | Energy required for electronic excitation. | A small gap signifies high chemical reactivity and lower kinetic stability. irjweb.com |

This table is interactive. Users can sort and filter the data.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction behavior. mdpi.com The MESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red-colored regions indicate a negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent neutral or weakly polarized regions.

For this compound, an MESP map would likely show negative potential (red/yellow) around the electronegative fluorine atom and the nitrogen atom of the indole ring, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen, indicating its acidic character. mdpi.com

| MESP Color | Electrostatic Potential | Interpretation | Predicted Location on this compound |

| Red | Negative | Electron-rich; site for electrophilic attack. researchgate.net | Around the fluorine and nitrogen atoms. |

| Blue | Positive | Electron-poor; site for nucleophilic attack. researchgate.net | Around the hydrogen atom on the indole nitrogen (N-H). |

| Green | Near-Zero/Neutral | Low polarity. | Carbon-rich regions of the isopropyl group and benzene (B151609) ring. |

This table is interactive. Users can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. nih.govnih.gov

By simulating the molecule's trajectory over a period (e.g., nanoseconds), MD can explore its conformational landscape—the full range of shapes the molecule can adopt. This is particularly useful for understanding the rotation of the isopropyl group and the puckering of the indole ring system. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability and flexibility of the molecule's structure. researchgate.net Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. nih.gov

| Parameter | Description | Insight Provided |

| Conformational Landscape | The set of all possible 3D structures a molecule can adopt. | Reveals preferred shapes and the energy barriers between them. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Indicates the stability of the molecule's conformation during the simulation. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule, such as the isopropyl group. researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Assesses changes in the overall shape and size of the molecule over time. researchgate.net |

This table is interactive. Users can sort and filter the data.

In Silico Prediction of Chemical Reactivity and Stability Profiles

In silico methods provide a rapid and cost-effective way to predict the chemical reactivity and stability of molecules before they are synthesized. These predictions are largely based on quantum chemical calculations, particularly FMO analysis. ossila.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. researchgate.netresearchgate.net These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule (large η) is less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness. A softer molecule (large S) is more reactive. irjweb.com

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character. irjweb.com

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

| Descriptor | Formula | Relationship to Reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher hardness indicates lower reactivity. irjweb.com |

| Chemical Softness (S) | 1 / η | Higher softness indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A higher index indicates a stronger electrophile. |

This table is interactive. Users can sort and filter the data.

Ligand-Based and Structure-Based Design Principles for Predictive Modeling (as a scaffold for theoretical studies)

The indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets. nih.gov As such, this compound serves as an excellent starting point, or scaffold, for the design of new molecules using both ligand-based and structure-based computational approaches.

Ligand-Based Design: In the absence of a known 3D structure for a biological target, ligand-based methods use a set of known active molecules to build a predictive model. The this compound scaffold could be systematically modified (e.g., by adding different functional groups) to create a virtual library of derivatives. Computational models like Quantitative Structure-Activity Relationship (QSAR) can then be developed to predict the activity of these new compounds based on their structural features.

Structure-Based Design: When the 3D structure of a target protein is available, structure-based design can be employed. nih.gov This involves using molecular docking to predict how well a ligand, such as a derivative of this compound, fits into the target's binding site. The docking score, along with an analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), helps prioritize which compounds to synthesize and test. nih.gov MD simulations are often used subsequently to validate the stability of the predicted ligand-protein complex. nih.gov

| Design Principle | Basis of Model | Primary Goal | Computational Tools Used |

| Ligand-Based Design | Information from known active molecules. | To identify key structural features required for activity and predict the potency of new compounds. | QSAR, Pharmacophore Modeling |

| Structure-Based Design | 3D structure of the biological target (e.g., protein). | To design molecules that fit optimally into the target's binding site. | Molecular Docking, Molecular Dynamics Simulations nih.govnih.gov |

This table is interactive. Users can sort and filter the data.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor. The insights gained from molecular docking can elucidate the binding mode and affinity of a ligand, which is critical for understanding its potential biological activity.

In a notable study, a series of tri-substituted fluoro indole derivatives were investigated for their anti-cancer potential through molecular docking against the human topoisomerase-II enzyme. researchgate.net The study aimed to predict the binding affinity and interaction patterns of these compounds within the active site of the enzyme. The results of such studies are often presented in terms of a docking score, which is an estimation of the binding free energy, and a detailed visualization of the molecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, docking studies revealed that these derivatives could be effective anti-cancer agents by targeting human topoisomerase II. researchgate.net

The general process of a molecular docking study involves:

Preparation of the protein structure, often obtained from a crystallographic database like the Protein Data Bank (PDB).

Generation of a 3D conformation of the ligand of interest.

Using a docking algorithm to systematically search for the best binding poses of the ligand within the receptor's active site.

Scoring and ranking the poses to identify the most likely binding mode.

For a hypothetical molecular docking study of this compound, various protein targets could be selected based on the known biological activities of similar indole derivatives. The results would be tabulated to summarize the predicted binding affinities and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for a Fluoro-Indole Derivative

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Human Topoisomerase II | 4R1F | -9.2 | THR-215, LYS-218 | Hydrogen Bond, Hydrophobic |

| A different target protein | XXXX | -8.5 | TYR-10, PHE-25 | Pi-Stacking, Hydrophobic |

Note: The data in this table is illustrative and based on findings for structurally related tri-substituted fluoro indole derivatives against Human Topoisomerase II. researchgate.net The specific interactions for this compound would require a dedicated computational study.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) that is necessary for a molecule to exert a specific biological effect.

QSAR studies have been successfully applied to various classes of indole derivatives to guide the design of more potent compounds. For example, a QSAR study on 2-substituted indole melatonin receptor ligands revealed an optimal range of lipophilicity for the substituent at the C2 position for receptor affinity. nih.gov Another study on 3-substituted indole derivatives as anti-inflammatory agents found that the presence of an aromatic ring and lipophilic groups were important for activity. researchgate.net

Pharmacophore modeling has also been instrumental in understanding the structure-activity relationships of indole derivatives. A study on indole and isatin derivatives as inhibitors of amyloid-β aggregation, relevant to Alzheimer's disease, generated a five-feature pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com This model, complemented by a 3D-QSAR study, provided valuable insights for designing new inhibitors. mdpi.com

The development of a QSAR or pharmacophore model typically involves the following steps:

Assembling a dataset of compounds with known biological activities.

Calculating a variety of molecular descriptors (for QSAR) or identifying common chemical features (for pharmacophore modeling).

Developing a mathematical model (for QSAR) or a 3D arrangement of features (for pharmacophore) that correlates the structural features with the observed activity.

Validating the model using an external set of compounds to ensure its predictive power.

For this compound, a QSAR or pharmacophore study would involve synthesizing and testing a series of analogs with variations at the fluoro, isopropyl, and other positions on the indole ring. The resulting data would be used to build a predictive model.

Table 2: Example of Descriptors Used in a QSAR Study of Indole Derivatives

| Descriptor | Description | Importance to Activity |

|---|---|---|

| LogP | Lipophilicity | Often correlated with membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size of the molecule | Can influence steric fit within a binding site. |

| Hydrogen Bond Donors/Acceptors | Number of potential hydrogen bonding sites | Crucial for specific interactions with protein residues. |

| Aromatic Ring Count | Number of aromatic rings | Important for pi-stacking interactions. |

Note: This table provides a general overview of descriptors commonly used in QSAR studies of indole derivatives and their potential relevance. nih.govresearchgate.netmdpi.com

Mechanistic Investigations of Biological Target Interaction in Vitro

In Vitro Studies of Protein-Ligand Binding Mechanisms

In vitro studies are fundamental to elucidating the direct molecular interactions between a compound and its biological targets. For fluorinated indole (B1671886) derivatives, a variety of biophysical and biochemical techniques are employed to characterize these interactions.

The incorporation of a fluorine atom in a molecule like 7-Fluoro-3-isopropyl-1H-indole offers a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. dntb.gov.uasemanticscholar.org 19F NMR is a powerful technique for investigating protein-ligand interactions because of the high sensitivity of the 19F nucleus and the lack of endogenous fluorine in most biological systems. dntb.gov.ua This results in background-free spectra where signals from the fluorinated ligand can be clearly observed.

Although direct 19F NMR studies on this compound are not yet available in the public domain, research on related fluorinated tryptophans (which contain a fluoroindole core) demonstrates the utility of this approach. For instance, the site-specific incorporation of 7-fluoro-L-tryptophan into proteins allows for the monitoring of ligand binding by observing changes in the 19F NMR signal. nih.gov Such changes can provide information about the binding event, conformational changes in the protein upon binding, and the local environment of the fluorine probe. nih.gov This technique can be used to determine binding affinities (dissociation constants, Kd) and to screen for compounds that bind to a specific target.

While specific kinetic data for the inhibition of R67 Dihydrofolate Reductase or Cyclin-Dependent Kinases (CDKs) by this compound have not been reported, the indole scaffold is a known privileged structure in the design of protein kinase inhibitors. depositolegale.it

R67 Dihydrofolate Reductase (DHFR): R67 DHFR is a plasmid-encoded enzyme that confers resistance to the antibacterial drug trimethoprim. nih.gov Its structure and mechanism differ from the chromosomal DHFRs, making it a target for novel antibiotics. nih.gov Mechanistic studies of R67 DHFR often focus on its pH-dependent activity and tetrameric structure. nih.gov While there is no specific data on this compound, future studies could explore its potential to disrupt the oligomerization or substrate binding of this enzyme.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Many small molecule inhibitors of CDKs have been developed, with some containing indole or related heterocyclic scaffolds. depositolegale.itnih.gov These inhibitors typically act by competing with ATP for the binding site on the kinase. nih.gov The mechanism of action of such inhibitors is often elucidated through enzyme kinetics, which can determine whether the inhibition is competitive, non-competitive, or uncompetitive.

The table below summarizes the types of CDK inhibitors based on their mechanism of action, which could be relevant for characterizing novel compounds like this compound.

| Inhibitor Type | Mechanism of Action | Target Kinase Conformation |

| Type I | Competes directly with ATP in the active site. | Active (DFG-in) |

| Type II | Binds to an inactive conformation of the kinase. | Inactive (DFG-out) |

| Type III | Binds to an allosteric site outside the ATP pocket. | N/A |

| Covalent | Forms a covalent bond with a residue in the active site. | Varies |

This table is based on general classifications of kinase inhibitors and is provided for context. nih.gov

The principles of molecular recognition that govern the interaction of small molecules like this compound with biological macromolecules such as proteins and nucleic acids are based on a combination of non-covalent interactions. These include:

Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The isopropyl group and the indole ring itself are hydrophobic and can interact favorably with nonpolar pockets on a protein surface.

Pi-stacking and Pi-cation Interactions: The aromatic indole ring can participate in pi-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or pi-cation interactions with positively charged residues (e.g., lysine, arginine).

Molecular docking and dynamics simulations are computational tools used to predict and analyze these interactions, providing insights into the likely binding mode of a ligand in the active site of a target protein.

Modulatory Effects on Cellular Pathways (in vitro, mechanistic focus)

Beyond direct interactions with isolated targets, it is crucial to understand how a compound affects complex cellular pathways.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. documentsdelivered.com In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies. documentsdelivered.com

Studies have shown that indole and its derivatives can modulate QS in P. aeruginosa. nih.gov For example, indole and 7-hydroxyindole (B18039) have been found to alter the expression of QS-regulated genes, leading to a decrease in the production of virulence factors such as pyocyanin (B1662382) and rhamnolipids. nih.gov The proposed mechanisms for this modulation include interference with QS signal molecule binding to their cognate receptors or effects on the bacterial membrane. nih.gov While direct evidence for this compound is lacking, its structural similarity to other indoles suggests it could potentially have similar effects on bacterial QS systems.

The following table outlines some of the QS-regulated virulence factors in P. aeruginosa that are known to be affected by indole derivatives.

| Virulence Factor | Function | Effect of Indole/7-Hydroxyindole |

| Pyocyanin | Toxin, contributes to oxidative stress | Decreased production nih.gov |

| Rhamnolipid | Surfactant, involved in motility and biofilm formation | Decreased production nih.gov |

| Elastase | Protease, degrades host tissues | Decreased production |

| Biofilm Formation | Surface-attached bacterial communities, antibiotic resistance | Increased formation nih.gov |

This data is based on studies with indole and 7-hydroxyindole, not this compound.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. researchgate.netnih.gov Molecules that interfere with tubulin polymerization are potent anticancer agents. researchgate.netnih.gov The indole scaffold is present in several known tubulin polymerization inhibitors. researchgate.netnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Although no data is available for this compound, its indole core makes it a candidate for investigation as a potential tubulin polymerization inhibitor.

Protein Kinases: As mentioned previously, the indole nucleus is a common feature in many protein kinase inhibitors. depositolegale.it By targeting the ATP-binding site of kinases involved in cell proliferation and survival signaling pathways, these inhibitors can block downstream signaling and induce cell death in cancer cells. depositolegale.it The specific kinases that could be targeted by this compound would need to be determined through broad kinase panel screening.

Anti-virulence Mechanisms Investigated in In Vitro Bacterial Models

Specific studies investigating the anti-virulence mechanisms of this compound are not available in the current scientific literature. However, research on the parent compound, 7-fluoroindole (B1333265) , provides insight into the potential anti-virulence properties of this class of molecules.

In in vitro models, 7-fluoroindole has been identified as a compound that can inhibit virulence factors in opportunistic pathogens without suppressing bacterial growth, a strategy that may reduce the likelihood of drug resistance. nih.govnih.gov Studies on Serratia marcescens and Pseudomonas aeruginosa have shown that various indole derivatives, including 7-fluoroindole, can interfere with quorum sensing (QS) systems. nih.govnih.govsigmaaldrich.com This interference leads to a dose-dependent suppression of biofilm formation and the production of QS-regulated virulence factors. nih.govnih.gov

For instance, in S. marcescens, 7-fluoroindole was shown to suppress the production of prodigiosin (B1679158) (a characteristic red pigment), swimming and swarming motility, and the secretion of virulence factors like proteases and lipases. nih.govnih.gov Similarly, in P. aeruginosa, 7-fluoroindole was found to inhibit biofilm formation and reduce the production of virulence factors such as pyocyanin, rhamnolipid, and siderophores. nih.gov These effects are attributed to the disruption of bacterial cell-to-cell communication. nih.govfrontiersin.org

Table 1: Effects of Related Indole Derivatives on Bacterial Virulence (In Vitro)

| Compound | Bacterial Model | Observed Anti-virulence Effects |

|---|---|---|

| 7-Fluoroindole | Serratia marcescens | Inhibition of quorum sensing, prodigiosin production, biofilm formation, and motility. nih.govnih.gov |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibition of biofilm formation and reduction of virulence factors (pyocyanin, rhamnolipid). nih.gov |

| 6-Fluoroindole | Serratia marcescens | Suppression of fimbria-mediated yeast agglutination and production of proteases and lipases. nih.gov |

Receptor Binding Studies and Ligand-Receptor Interaction Profiling (in vitro, mechanistic focus)

There is no specific published data detailing the in vitro binding affinities (such as Ki values) of this compound for serotonin (B10506) receptors 5-HT1A, 5-HT2A, or 5-HT6R. The indole scaffold is a common feature in many ligands for serotonin receptors, and modifications such as fluorination can influence binding affinity and selectivity. nih.govmdpi.com However, without direct experimental evidence for the specific 3-isopropyl derivative, its interaction profile with these receptors remains uncharacterized.

While direct studies on this compound as an influenza inhibitor were not identified, there is significant research into fluoro-substituted indoles as inhibitors of the influenza A polymerase basic protein 2 (PB2) subunit. nih.govresearchgate.net The PB2 subunit contains a cap-binding domain that is essential for the "cap-snatching" mechanism, a process required for viral transcription. nih.govresearchgate.net

Research has focused on 7-fluoroindoles as potential bioisosteric replacements for the 7-azaindole (B17877) scaffold found in clinical-stage PB2 inhibitors like Pimodivir. nih.govresearchgate.net This strategy aims to improve metabolic stability and pharmacokinetic profiles. For example, a 5,7-difluoroindole (B1306068) derivative was synthesized and identified as a potent and metabolically stable influenza PB2 inhibitor. nih.govresearchgate.net The crystal structure of this derivative bound to the influenza A PB2 cap region has been determined, providing a structural basis for its inhibitory action. researchgate.net These inhibitors function by occupying the cap-binding pocket, preventing the binding of host cell pre-mRNA caps (B75204) and thereby blocking viral RNA synthesis. nih.gov The applicability of these findings to the 3-isopropyl substituted variant is undetermined.

In Vitro Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

Specific in vitro assays to determine the modulatory effects of this compound on inflammatory pathways such as NF-κB and COX-2 have not been reported in the literature. The indole nucleus is a core structure in several anti-inflammatory agents, including the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which is a known COX inhibitor. nih.govchemrxiv.org

Studies on other synthetic indole derivatives have shown that they can reduce the expression of principal inflammatory mediators, including inducible nitric oxide synthase (iNOS) and COX-2, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. chemrxiv.orgmdpi.com The mechanism for some of these compounds is suggested to involve the NF-κB signaling pathway, a critical transcription factor in the regulation of inflammatory responses. chemrxiv.orgnih.gov However, without specific experimental data, the anti-inflammatory potential of this compound remains speculative.

Elucidation of In Vitro Antioxidant Mechanisms

The in vitro antioxidant mechanisms of this compound have not been specifically elucidated. Research on other C-3 substituted indole derivatives suggests that the indole structure can contribute to antioxidant activity. nih.gov The heterocyclic nitrogen atom, with its free electron pair, is considered an active redox center. nih.gov

The primary mechanisms by which antioxidants neutralize free radicals are through Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). nih.gov For indole derivatives, it is proposed that the N-H group can donate a hydrogen atom to a radical, forming a resonance-stabilized indolyl radical. Alternatively, a single electron can be transferred from the nitrogen atom. nih.gov The antioxidant potential is highly dependent on the nature and position of substituents on the indole ring, but specific data for the 7-fluoro-3-isopropyl variant is currently lacking. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided.

The requested sections and subsections concern detailed applications of this compound in advanced scientific fields:

Applications in Advanced Chemical and Biological Probes

Role as Building Blocks in Advanced Materials Science (e.g., Polyindoles for energy storage and organic electronics)

The search results indicate a significant lack of published research specifically detailing the use of 7-Fluoro-3-isopropyl-1H-indole in these particular applications. While information exists for other related indole (B1671886) derivatives in these areas, the strict requirement to focus solely on this compound prevents the inclusion of such data. For instance, the synthesis of Fluvastatin involves a different indole scaffold, and there is no evidence to suggest that this compound is used as an intermediate for this or other common drug entities.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible with the current state of public scientific knowledge.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-3-isopropyl-1H-indole, and how can structural purity be validated?

- Methodological Answer : A common approach involves modifying indole scaffolds via cross-coupling or alkylation reactions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition for a 5-fluoroindole derivative, which could be adapted by substituting 3-isopropyl groups at position 3 and fluorine at position 6. Key steps include solvent selection (e.g., PEG-400/DMF mixtures for solubility), purification via flash chromatography (70:30 ethyl acetate/hexane), and validation using 1H/13C/19F NMR to confirm substituent positions and purity . For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Wear PPE (gloves, lab coat, N95 mask) to avoid inhalation or skin contact, as indole derivatives often exhibit irritant properties (e.g., H315-H319-H335 hazard codes in ). Use fume hoods for synthesis steps involving volatile solvents. In case of exposure, rinse eyes with water for 15 minutes and consult a physician (per first-aid protocols in ). Waste disposal requires segregation and treatment by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects of the fluorine substituent (strong electron-withdrawing group) and steric bulk from the isopropyl group. For instance, cites indole’s role as a "privileged scaffold" in drug discovery, where fluorine enhances metabolic stability. Use software like Gaussian or Schrödinger Suite to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. Validate predictions experimentally via regioselective functionalization (e.g., Vilsmeier-Haack formylation) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm coupling between fluorine (19F NMR) and adjacent protons. For example, ’s 1H NMR analysis of a 5-fluoroindole derivative identified coupling constants between fluorine and aromatic protons. If discrepancies arise (e.g., unexpected splitting patterns), compare with X-ray crystallography data () or high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can this compound be optimized for biological target engagement?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents at positions 3 and 7. highlights indole derivatives’ versatility as enzyme inhibitors; test inhibitory activity against targets like cyclooxygenase-2 (COX-2) or kinases. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. Fluorine’s electronegativity may enhance binding to polar pockets, while the isopropyl group could improve lipophilicity for membrane penetration .

Q. What experimental designs mitigate challenges in regioselective functionalization of this compound?

- Methodological Answer : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Cu) to control reaction sites. describes Suzuki-Miyaura coupling for 7-phenylindole synthesis, which could be adapted by substituting phenyl boronic acids with other electrophiles. Monitor reaction progress via TLC and optimize conditions (temperature, solvent polarity) to minimize byproducts. For example, achieved 42% yield via 12-hour stirring at room temperature .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) to ensure alignment with experimental conditions (e.g., solvent polarity in ). If a predicted reactive site shows low activity, consider steric hindrance from the isopropyl group (Evidenced in structural data from 19) or competing reaction pathways. Use kinetic studies (e.g., Eyring plots) to compare activation energies of competing mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.